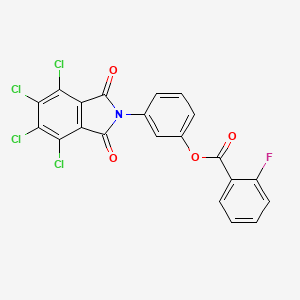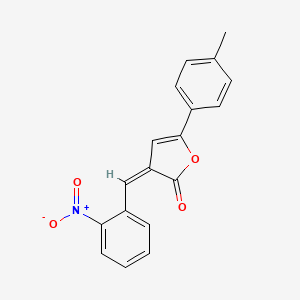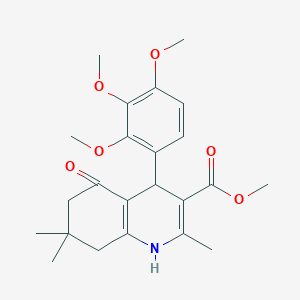![molecular formula C19H17N3O2S B5211218 8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline](/img/structure/B5211218.png)
8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline, commonly known as NPTQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. NPTQ has been found to exhibit significant biological activity, making it a promising candidate for drug development and other research applications.
科学的研究の応用
NPTQ has been extensively studied for its potential applications in scientific research. One of the most promising applications of NPTQ is in the development of new drugs. NPTQ has been found to exhibit significant biological activity, including anti-inflammatory, anti-cancer, and anti-microbial activity. Additionally, NPTQ has been shown to inhibit the growth of several types of cancer cells, making it a potential candidate for cancer therapy.
作用機序
The mechanism of action of NPTQ is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. NPTQ has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, NPTQ has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
NPTQ has been found to exhibit significant biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activity, NPTQ has been shown to have antioxidant properties, which may help to protect cells against oxidative stress. Additionally, NPTQ has been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
NPTQ has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, NPTQ has been extensively studied, and its biological activity has been well characterized. However, there are also limitations to the use of NPTQ in lab experiments. For example, the mechanism of action of NPTQ is not fully understood, which may make it difficult to design experiments that specifically target its activity. Additionally, the potential side effects of NPTQ are not well characterized, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on NPTQ. One area of focus is the development of new drugs based on the structure of NPTQ. Researchers are exploring the potential of NPTQ as a lead compound for the development of new anti-inflammatory and anti-cancer drugs. Additionally, researchers are investigating the potential of NPTQ as a modulator of the immune response, which may have implications for the treatment of autoimmune diseases. Finally, researchers are exploring the mechanism of action of NPTQ in greater detail, which may lead to the development of more targeted therapies.
合成法
The synthesis of NPTQ involves the reaction of 2-nitro-5-(1-pyrrolidinyl)phenyl thioether with 2-chloroquinoline in the presence of a palladium catalyst. This reaction results in the formation of NPTQ, which can be purified using standard techniques such as column chromatography. The synthesis of NPTQ has been optimized to increase yield and purity, making it a readily available compound for scientific research.
特性
IUPAC Name |
8-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-22(24)16-9-8-15(21-11-1-2-12-21)13-18(16)25-17-7-3-5-14-6-4-10-20-19(14)17/h3-10,13H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBIXAGVQTLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5211148.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)

![1-[4-(mesityloxy)butyl]pyrrolidine](/img/structure/B5211166.png)
![N-{2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5211172.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane](/img/structure/B5211175.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211180.png)


![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5211202.png)

![N-butyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5211237.png)

